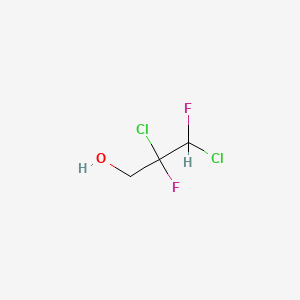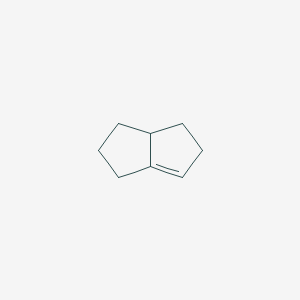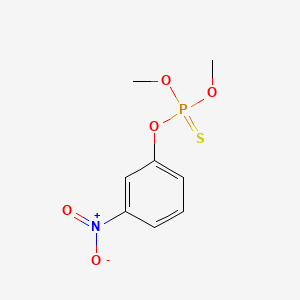
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is part of the phosphorothioate class of chemicals, which are characterized by the presence of a phosphorus-sulfur bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 3-nitrophenol. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
O,O-dimethyl phosphorochloridothioate+3-nitrophenol→O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxon analog, which is more toxic and has a higher insecticidal activity.
Hydrolysis: In the presence of water, especially under alkaline conditions, it hydrolyzes to produce 3-nitrophenol and dimethyl phosphorothioic acid.
Photodecomposition: Exposure to UV light or sunlight can lead to the breakdown of the compound into various products, including 3-nitrophenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Alkaline conditions, such as sodium hydroxide solution, are typically used.
Photodecomposition: UV light or sunlight exposure is required.
Major Products Formed
Oxidation: Oxon analogs.
Hydrolysis: 3-nitrophenol and dimethyl phosphorothioic acid.
Photodecomposition: 3-nitrophenol and other degradation products.
Aplicaciones Científicas De Investigación
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.
Biology: Employed in studies investigating the effects of organophosphates on biological systems, including enzyme inhibition and toxicity.
Medicine: Research on its potential effects on human health and its role as a cholinesterase inhibitor.
Industry: Widely used as an insecticide in agriculture to control pests and improve crop yields.
Mecanismo De Acción
The primary mechanism of action of O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Ethyl Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Fenitrothion: O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.
Uniqueness
O,O-Dimethyl O-(3-nitrophenyl) phosphorothioate is unique due to its specific nitrophenyl substitution pattern, which influences its reactivity and toxicity profile. Compared to similar compounds, it has a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications.
Propiedades
Número CAS |
620-29-1 |
|---|---|
Fórmula molecular |
C8H10NO5PS |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
dimethoxy-(3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 |
Clave InChI |
DTOLRVVEYZNDCL-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)

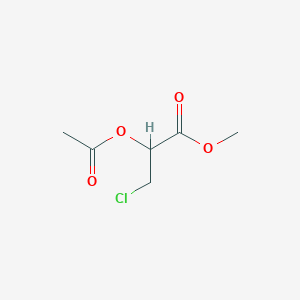
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)

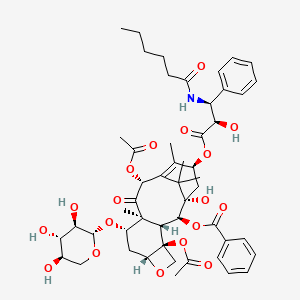
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
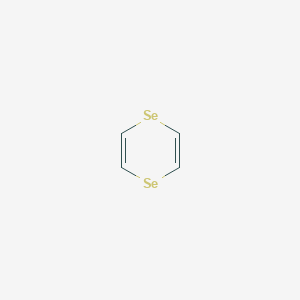
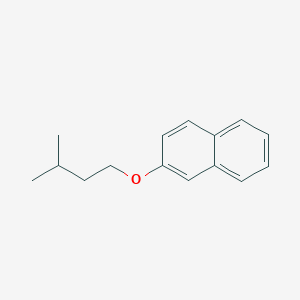
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
